molecular formula C10H14N2O4S B3025638 N,N-diethyl-2-nitrobenzenesulfonamide CAS No. 77925-51-0

N,N-diethyl-2-nitrobenzenesulfonamide

Cat. No.: B3025638
CAS No.: 77925-51-0
M. Wt: 258.3 g/mol
InChI Key: TVZZRXKFWHHNMB-UHFFFAOYSA-N
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Description

N,N-diethyl-2-nitrobenzenesulfonamide: is an organic compound with the molecular formula C10H14N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring, with two ethyl groups (-C2H5) attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

Chemistry: N,N-diethyl-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, the compound is used to study the effects of nitro and sulfonamide groups on biological systems. It is also employed in the development of enzyme inhibitors and as a probe in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. It is also utilized in the formulation of certain pesticides and herbicides.

Safety and Hazards

N,N-diethyl-2-nitrobenzenesulfonamide is sold “as-is” without any representation or warranty whatsoever . It has been classified under hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of N,N-diethylbenzenesulfonamide: The synthesis of N,N-diethyl-2-nitrobenzenesulfonamide typically begins with the nitration of N,N-diethylbenzenesulfonamide. This reaction involves the introduction of a nitro group into the benzene ring using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 2-position of the benzene ring.

    Purification: The crude product obtained from the nitration reaction is purified using recrystallization techniques. Solvents such as ethanol or methanol are commonly used for recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N,N-diethyl-2-nitrobenzenesulfonamide can undergo reduction reactions to convert the nitro group (-NO2) to an amino group (-NH2). Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron (Fe) in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles. For example, reaction with sodium methoxide (NaOCH3) can lead to the formation of N,N-diethyl-2-methoxybenzenesulfonamide.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the sulfonamide group can be oxidized to form sulfonic acids. Strong oxidizing agents such as potassium permanganate (KMnO4) are used in these reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), iron (Fe), acidic conditions.

    Substitution: Sodium methoxide (NaOCH3), other nucleophiles.

    Oxidation: Potassium permanganate (KMnO4), strong oxidizing agents.

Major Products Formed:

    Reduction: N,N-diethyl-2-aminobenzenesulfonamide.

    Substitution: N,N-diethyl-2-methoxybenzenesulfonamide.

    Oxidation: Corresponding sulfonic acids.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    N,N-diethyl-3-nitrobenzenesulfonamide: Similar structure but with the nitro group at the 3-position.

    5-Bromo-N,N-diethyl-2-nitrobenzenesulfonamide: Contains a bromine atom in addition to the nitro and sulfonamide groups.

    N,N-diethyl-4-nitrobenzenesulfonamide: Nitro group at the 4-position.

Uniqueness: N,N-diethyl-2-nitrobenzenesulfonamide is unique due to the specific positioning of the nitro group at the 2-position, which influences its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N,N-diethyl-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-8-6-5-7-9(10)12(13)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZZRXKFWHHNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401055
Record name Benzenesulfonamide, N,N-diethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77925-51-0
Record name Benzenesulfonamide, N,N-diethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 132.6 g of o-nitrobenzenesulfonyl chloride in 700 ml of tetrahydrofuran was added 88.5 g of diethylamine at 5°-15°. The reaction mixture was stirred at room temperature for 1 hour before the precipitated diethylamine hydrochloride was removed by filtration. The filtrate was evaporated to dryness in-vacuo and the residue dissolved in 1-chlorobutane. The 1-chlorobutane solution was washed with water, dried over magnesium sulfate and evaporated in-vacuo to give 122.4 g of o-nitro-N,N-diethylbenzenesulfonamide as a dark oil.
Quantity
132.6 g
Type
reactant
Reaction Step One
Quantity
88.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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